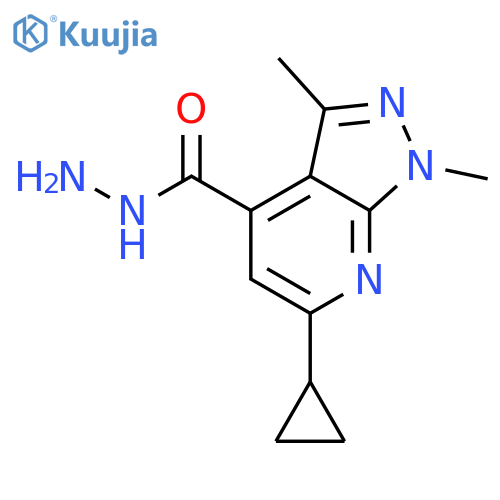

Cas no 886496-15-7 (6-cyclopropyl-1,3-dimethyl-1H-pyrazolo3,4-bpyridine-4-carbohydrazide)

886496-15-7 structure

商品名:6-cyclopropyl-1,3-dimethyl-1H-pyrazolo3,4-bpyridine-4-carbohydrazide

CAS番号:886496-15-7

MF:C12H15N5O

メガワット:245.280401468277

MDL:MFCD06739316

CID:3059851

PubChem ID:7174102

6-cyclopropyl-1,3-dimethyl-1H-pyrazolo3,4-bpyridine-4-carbohydrazide 化学的及び物理的性質

名前と識別子

-

- 6-Cyclopropyl-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carbohydrazide

- 6-cyclopropyl-1,3-dimethyl-1H-pyrazolo3,4-bpyridine-4-carbohydrazide

- STK350426

- EN300-230363

- 6-Cyclopropyl-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid hydrazide

- 886496-15-7

- AKOS000312639

- BBL040416

- 6-cyclopropyl-1,3-dimethylpyrazolo[3,4-b]pyridine-4-carbohydrazide

-

- MDL: MFCD06739316

- インチ: InChI=1S/C12H15N5O/c1-6-10-8(12(18)15-13)5-9(7-3-4-7)14-11(10)17(2)16-6/h5,7H,3-4,13H2,1-2H3,(H,15,18)

- InChIKey: LJDQATXURZASEW-UHFFFAOYSA-N

- ほほえんだ: CC1=NN(C2=C1C(C(NN)=O)=CC(C3CC3)=N2)C

計算された属性

- せいみつぶんしりょう: 245.12766012Da

- どういたいしつりょう: 245.12766012Da

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 6

- 重原子数: 18

- 回転可能化学結合数: 3

- 複雑さ: 345

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 0.3

- トポロジー分子極性表面積: 85.8Ų

6-cyclopropyl-1,3-dimethyl-1H-pyrazolo3,4-bpyridine-4-carbohydrazide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-230363-2.5g |

6-cyclopropyl-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carbohydrazide |

886496-15-7 | 95% | 2.5g |

$628.0 | 2024-06-20 | |

| Enamine | EN300-230363-5.0g |

6-cyclopropyl-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carbohydrazide |

886496-15-7 | 95% | 5.0g |

$1038.0 | 2024-06-20 | |

| Chemenu | CM271642-1g |

6-Cyclopropyl-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carbohydrazide |

886496-15-7 | 95+% | 1g |

$551 | 2021-08-18 | |

| Fluorochem | 026476-250mg |

6-Cyclopropyl-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid hydrazide |

886496-15-7 | 250mg |

£120.00 | 2022-03-01 | ||

| Fluorochem | 026476-5g |

6-Cyclopropyl-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid hydrazide |

886496-15-7 | 5g |

£782.00 | 2022-03-01 | ||

| Enamine | EN300-230363-10g |

6-cyclopropyl-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carbohydrazide |

886496-15-7 | 10g |

$1860.0 | 2023-09-15 | ||

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1771946-5g |

6-Cyclopropyl-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carbohydrazide |

886496-15-7 | 98% | 5g |

¥13600.00 | 2024-04-26 | |

| Enamine | EN300-230363-0.1g |

6-cyclopropyl-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carbohydrazide |

886496-15-7 | 95% | 0.1g |

$132.0 | 2024-06-20 | |

| Enamine | EN300-230363-0.25g |

6-cyclopropyl-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carbohydrazide |

886496-15-7 | 95% | 0.25g |

$189.0 | 2024-06-20 | |

| Enamine | EN300-230363-0.5g |

6-cyclopropyl-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carbohydrazide |

886496-15-7 | 95% | 0.5g |

$297.0 | 2024-06-20 |

6-cyclopropyl-1,3-dimethyl-1H-pyrazolo3,4-bpyridine-4-carbohydrazide 関連文献

-

Lei Li,Hui Li,Xiao Cheng Zeng Chem. Commun., 2015,51, 9535-9538

-

Shih-Hsuan Hung,Hiroshi Akiba,Osamu Yamamuro,Taisuke Ozaki RSC Adv., 2020,10, 16527-16536

-

Azam M. Shaikh,Bharat K. Sharma,Sajeev Chacko,Rajesh M. Kamble RSC Adv., 2016,6, 60084-60093

886496-15-7 (6-cyclopropyl-1,3-dimethyl-1H-pyrazolo3,4-bpyridine-4-carbohydrazide) 関連製品

- 1806937-58-5(Ethyl 6-chloro-3-(difluoromethyl)-2-methoxypyridine-4-acetate)

- 2177060-85-2(2-(2-methoxyphenyl)-1-[3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl]ethan-1-one)

- 1804535-05-4(6-Amino-2-(aminomethyl)-3-(trifluoromethoxy)pyridine-4-carboxaldehyde)

- 1804912-51-3(2-(Aminomethyl)-4-bromo-6-(difluoromethyl)-3-fluoropyridine)

- 2418727-99-6(5-Ethynyl-2-methyl-3-[(piperazin-1-yl)methyl]phenyl sulfurofluoridate)

- 339026-82-3(1H-Imidazo[4,5-b]pyridine, 2-(4-methylphenyl)-1-(phenylmethoxy)-)

- 2228605-11-4(methyl 2-hydroxy-5-(prop-2-yn-1-yl)benzoate)

- 2649047-20-9(cyclopropyl(1-methyl-4,5-dihydro-1H-imidazol-2-yl)methanamine)

- 1234616-68-2(tert-butyl N-[(1-methyl-2-oxo-1,2-dihydropyridin-3-yl)methyl]carbamate)

- 2137988-60-2(5-Isothiazolepropanoic acid, 4-bromo-α,α-difluoro-)

推奨される供給者

Amadis Chemical Company Limited

(CAS:886496-15-7)6-cyclopropyl-1,3-dimethyl-1H-pyrazolo3,4-bpyridine-4-carbohydrazide

清らかである:99%

はかる:1g

価格 ($):255.0